molecular formula C22H26N2O5S2 B7833148 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833148
M. Wt: 462.6 g/mol
InChI Key: QZICGGCDQIFQIH-VXKWHMMOSA-N
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Description

The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule that features a combination of sulfonyl, thienyl, and indolyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multi-step organic reactions. The process may start with the preparation of the thienyl and indolyl intermediates, followed by their coupling under specific conditions. Common reagents might include sulfonyl chlorides, ethoxyphenyl derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl groups to sulfides.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.

Biology

In biology, these compounds might be investigated for their potential as enzyme inhibitors or signaling molecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, these compounds might be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonyl-containing thienyl and indolyl derivatives.

Uniqueness

The uniqueness of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-2-29-17-7-9-18(10-8-17)31(27,28)22-15-30(25,26)14-21(22)23-12-11-16-13-24-20-6-4-3-5-19(16)20/h3-10,13,21-24H,2,11-12,14-15H2,1H3/t21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZICGGCDQIFQIH-VXKWHMMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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